5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole
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Description
Scientific Research Applications
Synthesis of Chiral Intermediates
One significant application of related benzodioxole derivatives is in the synthesis of chiral intermediates for potential drug candidates. For instance, derivatives of α-methyl-1,3-benzodioxole have been utilized as chiral building blocks in synthesizing future drug candidates such as (−)-talampanel, highlighting their importance in enantioselective synthesis (S. Easwar & N. Argade, 2003).
Antitumor Activity
1,3-Benzodioxole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines. Some of these derivatives showed promising tumor growth inhibition activity, suggesting their potential in cancer therapy (N. Micale, M. Zappalà, & S. Grasso, 2002).
Antimicrobial and Antifungal Activities
Benzodioxole derivatives have also been investigated for their antimicrobial and antifungal activities. A study synthesized a library of compounds characterized by their antibacterial, antifungal, and antimycobacterial activities, indicating their potential as antimicrobial agents (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).
Inhibitory Activity Studies
Certain methylbenzotriazole derivatives, closely related to the compound , have been studied for their inhibitory activities, such as COX-2 and 5-LOX inhibitors. These studies aim to develop anti-inflammatory agents with better gastric tolerance, indicating the versatility of benzodioxole derivatives in therapeutic applications (G. Reddy & Κ. Rao, 2008).
Cytotoxicity and Anticancer Evaluations
Another application includes the synthesis of stilbene linked 1,2,3-triazoles and their evaluation for cytotoxic activity against human cancer cell lines. These compounds exhibit moderate cytotoxicity, suggesting their potential use in cancer treatment (A. Das et al., 2021).
Properties
IUPAC Name |
5-methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10-3-14-16(20-8-18-14)6-12(10)5-13-7-17-15(4-11(13)2)19-9-21-17/h3-4,6-7H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVQLXULBACGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC4=C(C=C3C)OCO4)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.